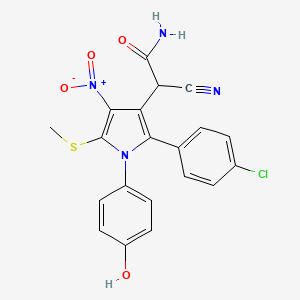
AChE-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE-IN-25 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholineBy inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby improving cognitive functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-25 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include:
Solvent: Acetic acid
Temperature: Room temperature
Catalyst: Manganese(III) acetate
Reaction Time: Several hours
The resulting compounds are then purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to accommodate higher volumes of reactants.
Continuous Flow Systems: To ensure consistent reaction conditions and higher yields.
Purification: Industrial-scale chromatography and crystallization techniques to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
AChE-IN-25 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
AChE-IN-25 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of biosensors for detecting acetylcholinesterase activity.
Wirkmechanismus
AChE-IN-25 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. The compound interacts with the catalytic triad of the enzyme, which includes serine, histidine, and glutamate residues. This interaction prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy
Uniqueness of AChE-IN-25
This compound stands out due to its unique chemical structure, which allows for strong binding affinity and specificity towards acetylcholinesterase. Additionally, its synthetic versatility enables the creation of various derivatives with potentially enhanced biological activities .
Eigenschaften
Molekularformel |
C20H15ClN4O4S |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)-1-(4-hydroxyphenyl)-5-methylsulfanyl-4-nitropyrrol-3-yl]-2-cyanoacetamide |
InChI |
InChI=1S/C20H15ClN4O4S/c1-30-20-18(25(28)29)16(15(10-22)19(23)27)17(11-2-4-12(21)5-3-11)24(20)13-6-8-14(26)9-7-13/h2-9,15,26H,1H3,(H2,23,27) |
InChI-Schlüssel |
RWTDHBAAGZNIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=C(N1C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl)C(C#N)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)

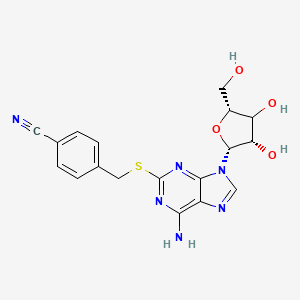
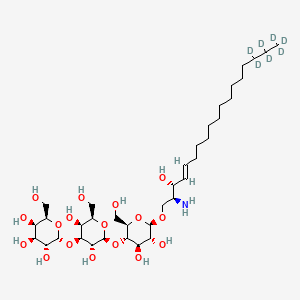
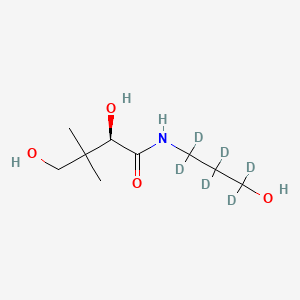
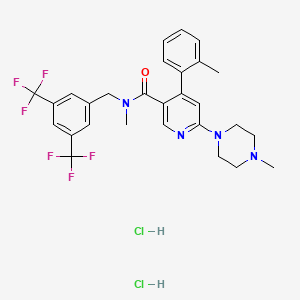
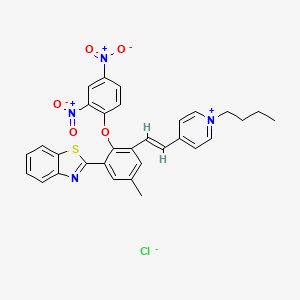

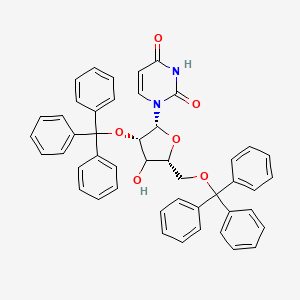
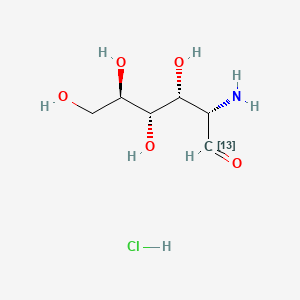
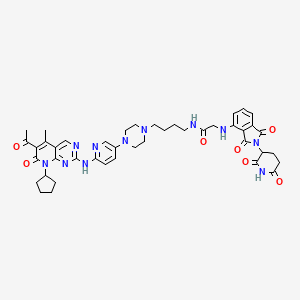
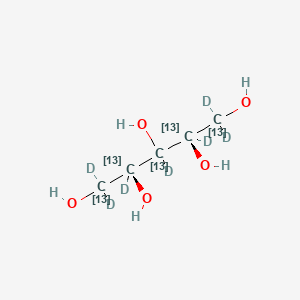
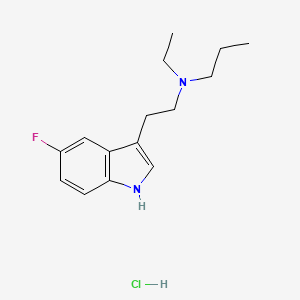
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
